molecular formula C12H10N2O3 B8163048 Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B8163048
M. Wt: 230.22 g/mol
InChI Key: COSILUYWRGXOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a benzoate moiety, with a formyl group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves the reaction of methyl 4-bromobenzoate with 3-formyl-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 4-(3-Carboxy-1H-pyrazol-1-yl)benzoate.

    Reduction: Methyl 4-(3-Hydroxymethyl-1H-pyrazol-1-yl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism.

Comparison with Similar Compounds

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3-formylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)9-2-4-11(5-3-9)14-7-6-10(8-15)13-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSILUYWRGXOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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